![molecular formula C14H21BN2O3 B1528955 N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide CAS No. 1006876-27-2](/img/structure/B1528955.png)
N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide
Overview
Description
N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom within a dioxaborolane ring, attached to a picolinamide moiety. Its molecular formula is C14H22BNO2, and it has a molecular weight of 247.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced under specific conditions to yield different boron-containing products.
Substitution: The boron atom can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as ethanol, toluene, or dimethylformamide. The reaction conditions vary depending on the desired transformation but typically involve moderate to high temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various boronic acid derivatives, borates, and substituted aromatic compounds. These products are valuable intermediates in organic synthesis and materials science .
Scientific Research Applications
N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is explored for its potential in biological labeling and as a probe for studying enzyme activities.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide exerts its effects involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom forms a transient complex with the palladium catalyst, facilitating the formation of new carbon-carbon bonds. In biological systems, the compound may interact with enzymes or other proteins, altering their activity or function .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline moiety instead of picolinamide.
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring instead of picolinamide.
1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylate: Features a benzene ring with carboxylate groups.
Uniqueness
N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide is unique due to its picolinamide moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specific synthetic applications and research contexts .
Biological Activity
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (CAS Number: 1201644-42-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and the implications of its activity in various contexts.
- Molecular Formula : C14H21BN2O3
- Molecular Weight : 276.14 g/mol
- IUPAC Name : N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, a related series of compounds based on the picolinamide structure exhibited significant anti-proliferative activities against various human cancer cell lines. One notable derivative demonstrated IC50 values lower than those of established drugs like sorafenib in multiple cell lines (Table 1).
Compound | IC50 (µM) - HepG2 | IC50 (µM) - MCF-7 | IC50 (µM) - HCT116 |
---|---|---|---|
6p | 2.23 | 35.73 | 9.14 |
Sorafenib | 16.30 | >100 | 10.09 |
This indicates that compounds derived from N,N-dimethyl-picolinamide structures could selectively inhibit cancer cell proliferation effectively.
The mechanism by which these compounds exert their biological effects has been explored through molecular docking studies. It was found that certain derivatives selectively inhibit Aurora-B kinase, a critical regulator of mitosis. The stable interactions between the compounds and Aurora-B kinase suggest a targeted approach to cancer treatment.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several N-methyl-picolinamide derivatives and evaluated their cytotoxicity against human hepatocellular carcinoma cells (HepG2). The most potent compound displayed an IC50 value significantly lower than that of sorafenib, indicating enhanced efficacy.
- Kinase Inhibition : Further investigations into kinase inhibition revealed that specific derivatives could inhibit Aurora-B kinase by over 87% at concentrations as low as 10 µM. This level of inhibition correlates with the observed anti-proliferative effects in vitro.
- In Vivo Studies : Although primarily focused on in vitro evaluations, preliminary in vivo studies have indicated potential for these compounds to affect tumor growth in animal models, warranting further investigation.
Properties
IUPAC Name |
N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)10-7-8-11(16-9-10)12(18)17(5)6/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCGUUHRBRONRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726158 | |
Record name | N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006876-27-2 | |
Record name | N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006876-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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